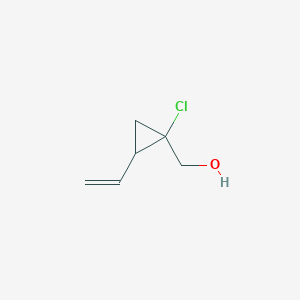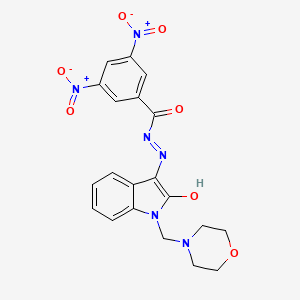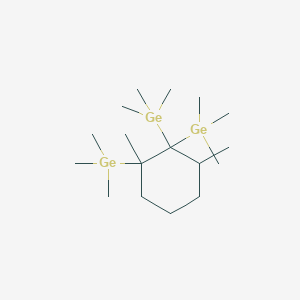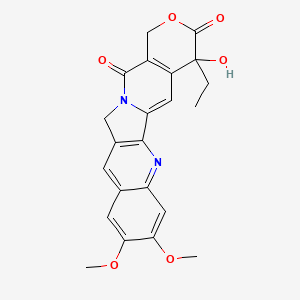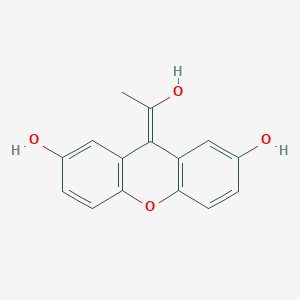![molecular formula C15H16N2O3S B14342102 N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine CAS No. 93375-45-2](/img/structure/B14342102.png)
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcarbamothioyl group attached to a cyclohexene ring, which is further connected to a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine typically involves the reaction of cyclohexanone with phenyl isothiocyanate, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide: Known for its herbicidal properties.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Studied for its biological activities and potential therapeutic applications.
Uniqueness
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine stands out due to its unique combination of a cyclohexene ring, phenylcarbamothioyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
93375-45-2 |
|---|---|
Fórmula molecular |
C15H16N2O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[[3-oxo-2-(phenylcarbamothioyl)cyclohexen-1-yl]amino]acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-12-8-4-7-11(16-9-13(19)20)14(12)15(21)17-10-5-2-1-3-6-10/h1-3,5-6,16H,4,7-9H2,(H,17,21)(H,19,20) |
Clave InChI |
VDXTZUNHCPQXIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


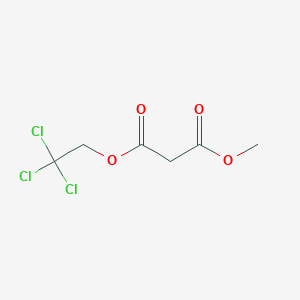

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

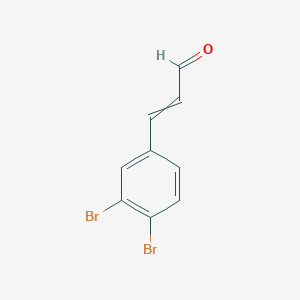
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
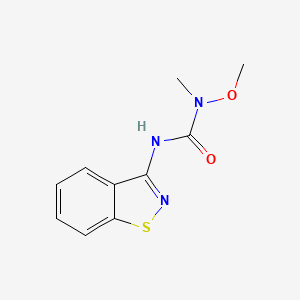
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
